molecular formula C21H28ClN5O7 B11928820 Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride)

Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride)

Cat. No.: B11928820
M. Wt: 497.9 g/mol
InChI Key: LWECJZAKFKGHPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) involves several steps:

Industrial Production Methods

Industrial production of Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound .

Scientific Research Applications

Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of proteolysis targeting chimeras (PROTACs) for selective protein degradation.

    Biology: Employed in studies to understand protein-protein interactions and the role of specific proteins in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in targeting disease-related proteins for degradation.

    Industry: Utilized in the development of novel drug delivery systems and therapeutic agents

Mechanism of Action

Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the ubiquitin-proteasome pathway and various signaling cascades regulated by the degraded proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-NH-amido-PEG2-C2-NH2 (hydrochloride) is unique due to its specific linker length and the presence of a terminal amine, which allows for versatile conjugation to various target proteins. This makes it particularly useful in the design and synthesis of PROTACs for targeted protein degradation .

Properties

Molecular Formula

C21H28ClN5O7

Molecular Weight

497.9 g/mol

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride

InChI

InChI=1S/C21H27N5O7.ClH/c22-6-8-32-10-11-33-9-7-23-17(28)12-24-14-3-1-2-13-18(14)21(31)26(20(13)30)15-4-5-16(27)25-19(15)29;/h1-3,15,24H,4-12,22H2,(H,23,28)(H,25,27,29);1H

InChI Key

LWECJZAKFKGHPX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCOCCN.Cl

Origin of Product

United States

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